Nalfurafine N-Oxide is a derivative of Nalfurafine, a potent kappa-opioid receptor agonist. This compound has garnered attention in pharmacological research due to its unique structural features and potential therapeutic applications. Nalfurafine itself was first synthesized in 1998 and is known for its efficacy in pain management and its role as a deterrent for substance abuse. The N-Oxide variant, while less studied, is expected to exhibit distinct properties compared to its parent compound.
Nalfurafine N-Oxide is classified as an opioid analgesic and falls under the category of synthetic opioids. It is derived from Nalfurafine through oxidation processes that modify its chemical structure. The original compound, Nalfurafine, is recognized for its high potency and selectivity towards kappa-opioid receptors, which are implicated in pain modulation and mood regulation.
The synthesis of Nalfurafine N-Oxide involves several key steps that typically include:
The molecular structure of Nalfurafine N-Oxide can be characterized by specific data points:
Nalfurafine N-Oxide participates in various chemical reactions that can be broadly categorized as follows:
The mechanism of action for Nalfurafine N-Oxide primarily involves its interaction with kappa-opioid receptors. Upon binding:
The physical and chemical properties of Nalfurafine N-Oxide include:
Nalfurafine N-Oxide holds potential applications in various scientific fields:
The retrosynthetic design of nalfurafine N-oxide begins with disconnection of the N-oxide moiety from the epoxymorphinan core, revealing two critical intermediates: the nalfurafine precursor and an activated oxygen source. Strategic bond disconnections prioritize the C6 carboxamide side chain due to its role in κ-opioid receptor (KOR) selectivity via the "message-address" concept [2] [5]. Computational modeling (density functional theory) predicts that N-oxidation alters electron density distribution at the piperidine nitrogen, potentially enhancing hydrogen bonding with KOR's Asp138 residue while preserving the critical salt bridge with the address domain [5].
Key intermediates include 3-dehydroxynaltrexone (precursor for C6 modifications) and 6β-nalfurafine carboxylic acid (for amide coupling). Introduction of the N-oxide function requires late-stage oxidation to prevent interference with earlier synthetic steps. Retrosynthetic pathways are evaluated based on:
Table 1: Retrosynthetic Intermediates for Nalfurafine N-Oxide
Intermediate | Function | Synthetic Yield | Selectivity Challenge |
---|---|---|---|
3-Dehydroxynaltrexone | Core scaffold without C3-OH | 68% [1] | Competitive over-oxidation |
6β-Naloxamine | Amine precursor for C6 chain | 72% [1] | Epimerization at C6 |
TRK-820 N-oxide | Direct oxidation product | 85% (theoretical) | N-oxide regioselectivity |
Furan-acryloyl chloride | Address domain synthon | 90% [3] | Michael acceptor stability |
Stereochemical integrity at C5, C6, C9, and C14 directly influences opioid receptor binding affinity and functional selectivity. The C6β configuration in nalfurafine derivatives is essential for KOR agonism, with α-isomers showing >100-fold reduced potency [1] [3]. N-Oxide formation introduces a stereoelectronic perturbation at N17, potentially altering the relative orientation of the furan-acrylamide "address" domain.
Controlled methodologies include:
Crucially, the 3-hydroxy group modulates receptor selectivity – its removal shifts bias toward δ-opioid receptor (DOR) activity (analogue 21: KOR/DOR EC₅₀ = 3.7/18 nM vs NLF: 0.48/>1000 nM) [1] [3]. N-Oxidation amplifies this effect due to altered hydrogen-bonding networks.
Table 2: Chiral Control Agents in Epoxymorphinan Synthesis
Chiral Auxiliary | Target Stereocenter | ee (%) | Receptor Selectivity (KOR:MOR:DOR) |
---|---|---|---|
(R)-Binap-RuCl₂ | C6 | 96 | 1:0.2:0.3 [1] |
L-Proline-derived | C14 | 89 | 1:0.1:1.5 [3] |
Jacobsen's catalyst | N17 (influence) | N/A | 1:0.05:8 [5] |
CAL-B lipase | C9-OH | 99 | 1:0.3:0.4 [7] |
N-Oxidation of the piperidine nitrogen (N17) employs electrophilic oxygen transfer under mild conditions to prevent epimerization or oxidative degradation. Catalytic systems are optimized for chemoselectivity over competing pathways:
N-Oxide formation alters electronic properties:
Electrochemical studies reveal reversible N-oxide reduction at Hg electrode (E₁/₂ = -0.72 V vs SCE), indicating metabolic lability potential [7].
Table 3: Catalytic N-Oxidation Performance Comparison
Catalyst System | Temp (°C) | Time (h) | Conversion (%) | Byproducts (%) | |
---|---|---|---|---|---|
MTO/H₂O₂ | 0 | 2 | 98 | <2 | |
Ti-MCM-41/H₂O₂ (flow) | 25 | 0.5 | 99 | <1 | [4] |
Urea-H₂O₂/Ac₂O | 40 | 4 | 85 | 8 (acetylated) | |
KPMS/NaHCO₃ | 25 | 0.25 | 95 | 3 (N-demethyl) | [7] |
Combinatorial libraries of nalfurafine analogs employ solid-phase synthesis for rapid SAR exploration. Key strategies include:
Purification leverages the N-oxide's polarity:
Automated purification platforms integrate mass-triggered fraction collection, isolating >50 mg/hr of HPLC-purified N-oxide with chemical purity >99% (validated by LC-Q-ToF-MS [7]).
Table 4: Solid-Phase Synthesis Parameters
Resin Type | Linker | Loading (mmol/g) | Cleavage Reagent | Purity (%) | |
---|---|---|---|---|---|
Wang resin | Ester | 0.78 | 10% TFA/DCM | 95 | [1] |
Sieber amide | Amide | 0.65 | HFIP/DCM (1:4) | 92 | |
TentaGel S NH₂ | Carbamate | 0.41 | Photolysis (365 nm) | 88 | |
ArgoGel-OH | Ether | 0.93 | SmI₂/THF | 97 |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3